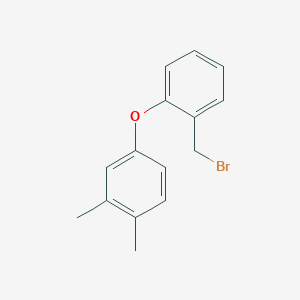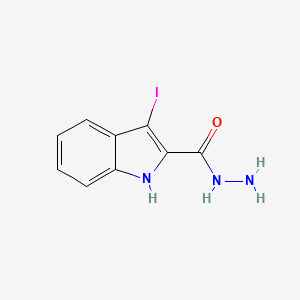
tert-Butyl 4-(4-bromo-5-(difluoromethyl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
概要
説明
Tert-Butyl 4-(4-bromo-5-(difluoromethyl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields. This compound features a pyrazole ring substituted with bromo and difluoromethyl groups, as well as a piperidine ring, which is further modified with a tert-butyl carboxylate group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(4-bromo-5-(difluoromethyl)-1H-pyrazol-1-yl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the pyrazole core. One common approach is the reaction of a suitable bromopyrazole derivative with a difluoromethylating agent, followed by the introduction of the piperidine ring. The final step involves the tert-butoxycarbonylation (Boc) of the piperidine nitrogen.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions are optimized for efficiency and yield. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The bromo group can be oxidized to a bromine atom.
Reduction: : The difluoromethyl group can be reduced to a methyl group.
Substitution: : The pyrazole and piperidine rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles like amines and alcohols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Bromine (Br₂)
Reduction: : Methyl group (CH₃)
Substitution: : Various substituted pyrazoles and piperidines
科学的研究の応用
Tert-Butyl 4-(4-bromo-5-(difluoromethyl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: has several applications in scientific research:
Chemistry: : It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: : The compound can serve as a probe in biological studies to understand the role of pyrazole derivatives in biological systems.
Medicine: : It has potential as a lead compound in drug discovery, particularly for targeting diseases where pyrazole derivatives are known to be effective.
Industry: : It can be used in the synthesis of advanced materials and as an intermediate in the production of various chemical products.
作用機序
The mechanism by which tert-Butyl 4-(4-bromo-5-(difluoromethyl)-1H-pyrazol-1-yl)piperidine-1-carboxylate exerts its effects depends on its molecular targets and pathways. For example, in medicinal applications, it may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.
類似化合物との比較
Tert-Butyl 4-(4-bromo-5-(difluoromethyl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: is unique due to its specific structural features. Similar compounds include:
Tert-Butyl 4-bromo-5,6-dihydropyridine-1(2H)-carboxylate: : This compound has a similar tert-butyl carboxylate group but lacks the pyrazole and difluoromethyl groups.
4-(4-Bromo-5-(difluoromethyl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: : This compound lacks the tert-butyl group, making it less sterically hindered.
特性
IUPAC Name |
tert-butyl 4-[4-bromo-5-(difluoromethyl)pyrazol-1-yl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrF2N3O2/c1-14(2,3)22-13(21)19-6-4-9(5-7-19)20-11(12(16)17)10(15)8-18-20/h8-9,12H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXIOAZCBLVRHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2C(=C(C=N2)Br)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrF2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B1405581.png)

![[1-Methyl-5-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrol-2-yl]acetic acid](/img/structure/B1405583.png)

![phenyl 4-{[(2,2-dimethylpropyl)amino]carbonyl}-1H-imidazole-5-carboxylate](/img/structure/B1405586.png)





![Ethyl 3,8-dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1405596.png)

